molecular formula C20H20N2O4 B4410319 3,4,5-trimethoxy-N-(2-methylquinolin-5-yl)benzamide

3,4,5-trimethoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B4410319
M. Wt: 352.4 g/mol
InChI Key: HBTIMKUJNLFGNA-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-methylquinolin-5-yl)benzamide is a synthetic organic compound with a molecular formula of C21H21N3O4 This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methylquinolin-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid.

    Amidation Reaction: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding benzamide by reacting with an appropriate amine, such as 2-methylquinoline-5-amine, under suitable conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-methylquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-methylquinolin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

3,4,5-Trimethoxy-N-(2-methylquinolin-5-yl)benzamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methylquinolin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-8-9-14-15(21-12)6-5-7-16(14)22-20(23)13-10-17(24-2)19(26-4)18(11-13)25-3/h5-11H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTIMKUJNLFGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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